molecular formula C21H21FN2O2S B2956784 N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide CAS No. 946327-94-2

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide

Cat. No.: B2956784
CAS No.: 946327-94-2
M. Wt: 384.47
InChI Key: AONQKYPBCHDUFX-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide is a synthetic thiazole derivative of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture, which incorporates a 4-fluorophenyl-substituted thiazole core linked to a (4-methylphenoxy)acetamide group, is characteristic of a class of compounds investigated for their potential bioactivity. Similar thiazole-containing compounds have been the subject of patents for their application as antitumor agents, suggesting a valuable research pathway for this chemical entity in oncology studies . The presence of the fluorophenyl ring is a common pharmacophore in drug design, often used to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets. Researchers can utilize this high-purity compound to probe its specific mechanism of action, which may involve enzyme inhibition or receptor interaction, and to evaluate its efficacy in various biochemical and cellular assays. This product is intended For Research Use Only and is a key tool for scientists expanding the structure-activity relationship (SAR) landscape of bioactive heterocyclic compounds.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S/c1-14-3-9-18(10-4-14)26-13-20(25)23-12-11-19-15(2)24-21(27-19)16-5-7-17(22)8-6-16/h3-10H,11-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONQKYPBCHDUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a thiazole ring, a phenoxy group, and a fluorophenyl moiety. Its molecular formula is C19H20FNO2SC_{19}H_{20}FNO_2S, with a molecular weight of approximately 357.43 g/mol. The structural components are crucial for its biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds featuring the thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • The compound was evaluated for its cytotoxicity against the liver carcinoma cell line (HEPG2-1) using the MTT assay. The IC50 value was determined to be approximately 1.61 µg/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
    • Another study reported that similar thiazole derivatives showed IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines, establishing a correlation between structural modifications and enhanced cytotoxicity .

The mechanism underlying the anticancer activity of this compound appears to involve:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to G0/G1 arrest in cancer cells.
  • Induction of Apoptosis : Studies suggest that compounds with similar structures induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely linked to their structural features:

  • Thiazole Ring : Essential for anticancer activity; modifications can enhance potency.
  • Substituents on Phenyl Rings : Electron-donating groups (e.g., methyl groups) at specific positions on the phenyl rings significantly increase cytotoxicity.
CompoundIC50 (µg/mL)Key Structural Features
This compound1.61Thiazole ring, fluorophenyl
Similar Thiazole Derivative 11.98Methyl substitution on phenyl
Similar Thiazole Derivative 2>1000No electron-donating groups

Case Studies

  • Study on HEPG2 Cells : In a controlled laboratory setting, this compound showed significant reduction in cell viability in HEPG2 cells over a series of concentrations, reinforcing its potential as an effective anticancer agent .
  • Molecular Dynamics Simulations : Further simulations indicated that this compound interacts with target proteins primarily through hydrophobic contacts, suggesting a favorable binding affinity that could be exploited for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Acetamide Scaffolds

Several analogues share the thiazole-acetamide framework but differ in substituents, impacting physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight Key Features Reference
N-{2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide (Target) 4-Fluorophenyl, 4-methylphenoxy ~428.5 g/mol Balanced lipophilicity due to methyl and fluorine substituents -
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) Benzodiazolyl, triazole linker ~547.5 g/mol Enhanced π-π stacking potential; triazole may improve solubility
N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]-2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}acetamide (9c) Bromophenyl, triazole linker ~608.4 g/mol Higher molecular weight; bromine enhances halogen bonding
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole core, acetyl group 281.31 g/mol Smaller, rigid structure; dihydrothiadiazole may limit conformational flexibility
2-((4-Fluorophenyl)thio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide Tetrazole ring, thioether linkage 403.4 g/mol Tetrazole introduces polarity; methoxyethyl enhances water solubility

Key Observations :

  • Electronic Effects : Fluorine substituents (e.g., in the target compound and 9b) improve metabolic stability and modulate electron density in the aromatic rings, affecting binding interactions. Bromine in 9c increases polarizability, favoring halogen-bond interactions .
  • Linker Diversity : The triazole linker in 9b and 9c introduces hydrogen-bonding capacity, whereas the ethyl chain in the target compound prioritizes conformational flexibility.

Physicochemical and Crystallographic Comparisons

Crystallographic Data
  • Target Compound: No crystallographic data is available in the provided evidence.
  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide: Crystal System: Monoclinic, space group P2₁/c Unit Cell Parameters: a = 9.5061 Å, b = 11.2152 Å, c = 12.7752 Å, β = 101.823° Density: 1.402 Mg/m³ .
  • 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide :
    • Features a fused imidazo-thiazole system, enabling planar stacking interactions .
Tautomerism and Stability
  • Amide 3c : Exists as a 1:1 tautomeric mixture of thiazolidin-5-yl and dihydrothiazol-5-yl forms, highlighting the dynamic equilibrium in thiazole derivatives .
  • Target Compound: The absence of tautomerism-inducing groups (e.g., oxo or imino) in its structure suggests greater conformational stability compared to 3c .

Research Findings and Implications

  • Binding Interactions : Docking studies (e.g., for 9c in ) suggest that aryl-thiazole derivatives adopt binding poses similar to reference ligands (e.g., acarbose), with fluorophenyl groups occupying hydrophobic pockets.
  • Solubility vs.
  • Unresolved Questions: Limited data on the target compound’s biological activity necessitates further studies to correlate structural features with efficacy.

Q & A

Q. Key Intermediates :

  • 4-Fluorophenyl-thiazole precursor : Critical for maintaining bioactivity .
  • Ethylenediamine-linked thiazole : Ensures proper spatial arrangement for target binding .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1Ethanol, 80°C, 12h65–75
3DCM, Et₃N, 0°C→RT85–90

Basic: Which spectroscopic and crystallographic techniques are prioritized for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions on the thiazole and acetamide moieties. Aromatic proton signals (δ 7.2–8.1 ppm) and methylphenoxy groups (δ 2.3 ppm) are diagnostic .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group Cc) with unit cell parameters (a = 4.9179 Å, b = 23.592 Å) resolve stereochemical ambiguities. Data collected via Bruker SMART APEXII diffractometer (Mo-Kα radiation) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z 448.48 for C₂₄H₁₈F₂N₄OS) .

Advanced: How can computational methods optimize synthesis and predict biological activity?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways. ICReDD’s workflow integrates these with experimental feedback to narrow optimal conditions (e.g., solvent selection, catalyst efficiency) .
  • Molecular Docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., kinase enzymes). The fluorophenyl-thiazole moiety often shows π-π stacking in hydrophobic pockets .
  • ADMET Prediction : SwissADME or pkCSM models assess pharmacokinetic properties (e.g., logP ~3.2, moderate blood-brain barrier permeability) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from assay variability or impurity profiles. Strategies include:

Standardized Bioassays : Use cell lines with validated sensitivity (e.g., MCF-7 for anticancer screening) and controls (e.g., doxorubicin) .

Purity Validation : HPLC-MS (>98% purity) to exclude confounding byproducts .

Dose-Response Curves : IC₅₀ values should be replicated across ≥3 independent experiments with statistical significance (p<0.05, ANOVA) .

Q. Table 2: Example Bioactivity Data

Assay TypeTargetIC₅₀ (μM)Reference
AnticancerMCF-712.3 ± 1.2
AntimicrobialS. aureus>100

Advanced: What crystallographic challenges arise, and how are they addressed?

Methodological Answer:

  • Crystal Growth : Slow evaporation (hexane/ethyl acetate) yields diffraction-quality crystals. Additives like DMSO (5% v/v) improve crystal lattice stability .
  • Disorder Modeling : For flexible side chains (e.g., ethyl spacer), multi-conformer refinement in SHELXL reduces residual electron density .
  • Data Collection : Low-temperature (100 K) measurements minimize thermal motion artifacts. High-resolution datasets (θ > 25°) ensure precise atomic coordinates .

Advanced: How to design SAR studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Replace the 4-methylphenoxy group with electron-withdrawing substituents (e.g., nitro) to study electronic effects on bioactivity .
  • Side-Chain Variations : Introduce cyclic amines (e.g., piperazine) instead of ethylenediamine to assess steric impact .
  • Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole or triazole to evaluate heterocycle specificity .

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